
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring substituted with a sec-butoxy group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene typically involves the bromination of 1-(sec-butoxy)ethyl-3-methylbenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the bromination step followed by purification through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Major Products:
Substitution: Formation of 1-(2-Hydroxy-1-(sec-butoxy)ethyl)-3-methylbenzene.
Oxidation: Formation of 1-(2-Oxo-1-(sec-butoxy)ethyl)-3-methylbenzene.
Reduction: Formation of 1-(sec-butoxy)ethyl-3-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can participate in electrophilic substitution reactions, while the sec-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity.
Comparación Con Compuestos Similares
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-chlorobenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-4-methoxybenzene
- 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methoxybenzene
Uniqueness: 1-(2-Bromo-1-(sec-butoxy)ethyl)-3-methylbenzene is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and physical properties. The combination of the bromine atom and sec-butoxy group provides a versatile platform for further chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C13H19BrO |
|---|---|
Peso molecular |
271.19 g/mol |
Nombre IUPAC |
1-(2-bromo-1-butan-2-yloxyethyl)-3-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-4-11(3)15-13(9-14)12-7-5-6-10(2)8-12/h5-8,11,13H,4,9H2,1-3H3 |
Clave InChI |
SFVXFAIIGWZSLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(CBr)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


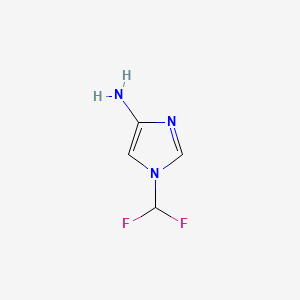

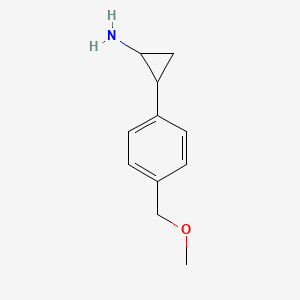
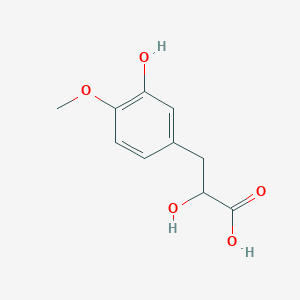
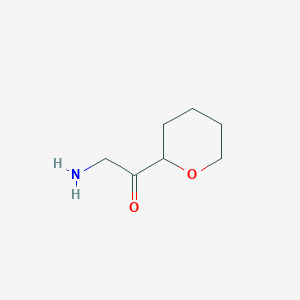

![Tert-butyl 1-oxa-4,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13541110.png)
![Ethyl 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13541117.png)




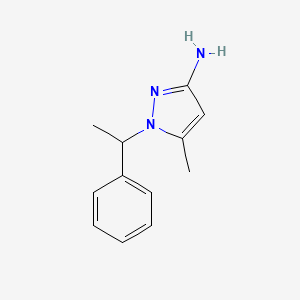
![2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride](/img/structure/B13541165.png)
